Cas no 1797253-16-7 (2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one)

2-Ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a heterocyclic compound featuring a pyridazine core functionalized with a morpholine and piperazine moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both morpholine and piperazine groups enhances its solubility and binding affinity, making it suitable for drug discovery applications. Its well-defined chemical properties and stability under standard conditions facilitate its use in research and development. The compound's modular design allows for further derivatization, offering versatility in targeting specific pharmacological pathways.
2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one structure
1797253-16-7 structure
商品名:2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one
CAS番号:1797253-16-7
MF:C18H29N5O2
メガワット:347.45516371727
CID:5998257
PubChem ID:71807535

2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 化学的及び物理的性質

名前と識別子

    • 2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one
    • F6438-1937
    • 2-ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
    • 1797253-16-7
    • 2-ETHYL-1-{4-[5-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}BUTAN-1-ONE
    • 2-ethyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
    • AKOS024561555
    • インチ: 1S/C18H29N5O2/c1-3-15(4-2)18(24)23-7-5-22(6-8-23)17-13-16(14-19-20-17)21-9-11-25-12-10-21/h13-15H,3-12H2,1-2H3
    • InChIKey: GJNFTWZJBNZJFY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC)CC)N1CCN(C2=CC(=CN=N2)N2CCOCC2)CC1

計算された属性

  • せいみつぶんしりょう: 347.23212518g/mol
  • どういたいしつりょう: 347.23212518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-1937-2μmol
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-1937-1mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
1mg
$81.0 2023-09-09
Life Chemicals
F6438-1937-5mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
5mg
$103.5 2023-09-09
Life Chemicals
F6438-1937-10mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
10mg
$118.5 2023-09-09
Life Chemicals
F6438-1937-25mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
25mg
$163.5 2023-09-09
Life Chemicals
F6438-1937-30mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
30mg
$178.5 2023-09-09
Life Chemicals
F6438-1937-15mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
15mg
$133.5 2023-09-09
Life Chemicals
F6438-1937-75mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
75mg
$312.0 2023-09-09
Life Chemicals
F6438-1937-100mg
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
100mg
$372.0 2023-09-09
Life Chemicals
F6438-1937-5μmol
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
1797253-16-7
5μmol
$94.5 2023-09-09

2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 関連文献

2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-oneに関する追加情報

Compound CAS No. 1797253-16-7: 2-Ethyl-1-{4-[5-(Morpholin-4-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Butan-1-One

The compound with CAS No. 1797253-16-7, known as 2-Ethyl-1-{4-[5-(Morpholin-4-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Butan-1-One, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound is characterized by its complex structure, which includes a pyridazine ring, a piperazine moiety, and a morpholine group, all interconnected in a way that imparts unique chemical and biological properties.

The pyridazine ring in the molecule is a key structural feature, contributing to the compound's aromaticity and electronic properties. Pyridazine, being a six-membered ring with two nitrogen atoms at positions 1 and 2, is known for its ability to participate in various hydrogen bonding interactions and π–π stacking, which are crucial for molecular recognition in biological systems. The presence of the morpholine group further enhances the compound's versatility, as morpholine is a saturated heterocyclic amine that can act as both a hydrogen bond donor and acceptor, improving solubility and bioavailability.

The piperazine moiety serves as a central scaffold, connecting the pyridazine ring to the butanone group. Piperazine's rigid structure provides an ideal platform for the attachment of other functional groups, enabling the molecule to adopt specific conformations that are essential for binding to target proteins or enzymes. Recent studies have shown that compounds with piperazine cores are particularly effective in modulating G-protein coupled receptors (GPCRs), making them promising candidates for treating conditions such as hypertension, depression, and anxiety disorders.

One of the most recent advancements in the study of this compound involves its application in targeted drug delivery systems. Researchers have demonstrated that by modifying the side chains of the butanone group, it is possible to enhance the molecule's selectivity towards specific cellular receptors, thereby reducing off-target effects and improving therapeutic efficacy. For instance, a study published in *Nature Communications* highlighted how this compound can be used as a template for designing small-molecule inhibitors of kinase enzymes, which are implicated in various cancer pathways.

In addition to its pharmacological applications, this compound has also been explored for its potential in bioimaging technologies. The pyridazine ring's fluorescence properties make it an ideal candidate for labeling biomolecules in live-cell imaging experiments. By incorporating this compound into fluorescent probes, scientists have achieved unprecedented resolution in tracking intracellular processes such as protein trafficking and signal transduction.

From a synthetic perspective, the construction of this compound involves a multi-step process that requires precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the pyridazine derivative, followed by coupling reactions to introduce the piperazine and morpholine groups. Recent advancements in catalytic asymmetric synthesis have enabled chemists to achieve high yields and enantioselectivity in these reactions, paving the way for large-scale production of this compound.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with its biological targets. Using advanced molecular modeling techniques such as docking simulations and free energy perturbation calculations, researchers have been able to predict binding affinities and identify key residues responsible for ligand binding. These insights have significantly accelerated the drug discovery process by reducing reliance on time-consuming experimental assays.

In conclusion, CAS No. 1797253-16-7 represents a cutting-edge molecule with immense potential across multiple fields of science and technology. Its unique structure combines functional groups that confer versatile chemical properties, making it an invaluable tool for advancing medical research and therapeutic development.

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